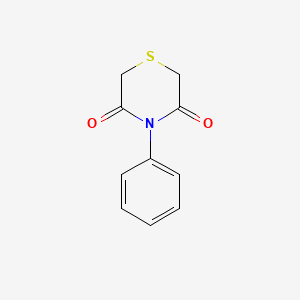

4-Phenylthiomorpholine-3,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenylthiomorpholine-3,5-dione is an organic compound with the molecular formula C10H9NO2S. It is a member of the thiomorpholine family, characterized by a morpholine ring with a sulfur atom replacing one of the oxygen atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenyl isothiocyanate with an appropriate diol under acidic conditions to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

化学反応の分析

Types of Reactions: 4-Phenylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties .

科学的研究の応用

Synthesis and Characterization

4-(Substituted)phenylthiomorpholine-3,5-diones are synthesized through the reaction of Na2S⋅3H2O with N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide under a nitrogen atmosphere, resulting in cyclic chalcogenide ligands . The synthesized compounds are characterized using various methods, including:

- Melting Point Determination: Used to assess the purity and identity of the synthesized compounds .

- FTIR Spectroscopy: Provides information about the functional groups present in the molecule, such as the C=O amide group, which typically shows an absorption band around 1651 cm−1 .

- Elemental Analysis: Confirms the elemental composition of the synthesized compounds .

- UV-Vis Spectroscopy: Examines the electronic transitions within the molecule .

- NMR Spectroscopy (1H-NMR and 13C-NMR): Provides detailed information about the structure and bonding environment of the hydrogen and carbon atoms in the molecule .

- TG/DTA Analysis: Evaluates the thermal stability, kinetic parameters, and thermodynamic properties of the ligands .

Cytotoxic Effects

Organo-chalcogen compounds, including 4-(substituted)phenylthiomorpholine-3,5-dione, have been investigated for their cytotoxic effects on breast cell lines using the AO/EB dual staining technique .

Analogs and Related Compounds

The search results also mention compounds similar in structure and application:

- Curcumin Curcumin, a polyphenolic compound found in turmeric, has a wide range of applications, including use as a matrix in MALDI mass spectrometry . It exhibits various biological activities, such as anti-inflammatory and antioxidant effects .

- PTAD Derivatives A novel 4-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,2,4-triazole-3,5-dione (5a) was synthesised as a potential [18F]radio-prosthetic group for radiolabelling .

- Flavonoids Flavonoids and other phenolic compounds have been explored for pharmaceutical and medical applications . Dichloromethane has been identified as a potential solvent for extracting flavonoid compounds with anti-inflammatory effects .

作用機序

The mechanism of action of 4-Phenylthiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate receptors, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

類似化合物との比較

- 2-Phenylmorpholine

- 2-Phenyl-3-methylmorpholine

- 2-Phenyl-5-methylmorpholine

- 2-Phenyl-3-ethylmorpholine

Comparison: 4-Phenylthiomorpholine-3,5-dione is unique due to the presence of a sulfur atom in the morpholine ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

生物活性

4-Phenylthiomorpholine-3,5-dione is an organic compound belonging to the thiomorpholine family, characterized by the presence of a sulfur atom in its morpholine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO2S, and it features a thiomorpholine ring with carbonyl groups at positions 3 and 5. The unique structural attributes of this compound contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H9NO2S |

| Molecular Weight | 209.25 g/mol |

| Chemical Structure | Chemical Structure |

| Functional Groups | Thiomorpholine, Carbonyl |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound on several cancer cell lines, particularly breast adenocarcinoma. The mechanism of action appears to involve modulation of cell proliferation pathways and induction of apoptosis in cancer cells. Research has indicated that the compound may interact with specific enzymes or receptors involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to bind to various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It may modulate receptor activity affecting signaling pathways related to cell growth and survival.

- DNA Binding : Studies suggest that it can intercalate with DNA, influencing gene expression and cellular responses.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : Evaluate the antimicrobial efficacy against various bacterial strains.

- Method : Disc diffusion method was employed.

- Results : Showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

-

Study on Cytotoxicity :

- Objective : Assess the cytotoxic effects on breast adenocarcinoma cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : Indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent cytotoxicity.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study Type | Activity Tested | Results Summary |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against multiple bacterial strains |

| Cytotoxicity | Cancer Cell Lines | Induced apoptosis in breast adenocarcinoma cells |

| Mechanism Exploration | Enzyme Interaction | Inhibits key metabolic enzymes |

特性

IUPAC Name |

4-phenylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJKKGJGRZWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。